molecular formula C19H24Cl2N4O3 B12734156 1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride CAS No. 89974-85-6

1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride

Cat. No.: B12734156
CAS No.: 89974-85-6
M. Wt: 427.3 g/mol
InChI Key: ZOSZKJPSAFGIIW-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.

Preparation Methods

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride involves multiple steps, typically starting with the preparation of the acridine derivative. The reaction conditions often require controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the nitro group, potentially forming different oxidation states.

    Reduction: The nitro group can be reduced to an amine, changing the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride is utilized in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s interactions with biological molecules make it useful in studying cellular processes.

    Industry: The compound can be used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride exerts its effects involves its interaction with molecular targets. The nitro group and acridine moiety play crucial roles in its reactivity, allowing it to interact with various pathways and molecules within biological systems.

Comparison with Similar Compounds

Compared to other similar compounds, 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride stands out due to its specific structure and reactivity. Similar compounds include:

  • 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
  • 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, monohydrochloride

These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and interactions.

Properties

CAS No.

89974-85-6

Molecular Formula

C19H24Cl2N4O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-(2-methoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C19H22N4O3.2ClH/c1-22(2)12-6-11-20-18-13-7-4-5-8-14(13)21-15-9-10-16(26-3)19(17(15)18)23(24)25;;/h4-5,7-10H,6,11-12H2,1-3H3,(H,20,21);2*1H

InChI Key

ZOSZKJPSAFGIIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC.Cl.Cl

Origin of Product

United States

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